molecular formula C17H22F2N2O2 B4507783 N-(2,4-difluorophenyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide

N-(2,4-difluorophenyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide

Cat. No.: B4507783
M. Wt: 324.36 g/mol
InChI Key: IPKKTANBBAVOFI-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H22F2N2O2 and its molecular weight is 324.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.16493427 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimyotonic Agents Development

Research on analogues of tocainide, specifically focused on voltage-gated skeletal muscle sodium channel blockers, has led to the development of compounds that show a marked increase in potency and use-dependent block, contributing to the advancement of antimyotonic treatments. These findings suggest the potential of N-(2,4-difluorophenyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide derivatives in therapeutic applications targeting muscle disorders (Catalano et al., 2008).

Cannabinoid Receptor Interaction

The molecule has been studied for its interaction with the CB1 cannabinoid receptor, where it serves as a potent and selective antagonist. This research is instrumental in understanding the molecular dynamics of cannabinoid receptor antagonists, contributing to the development of drugs that can modulate cannabinoid receptor activity for therapeutic purposes (Shim et al., 2002).

Advanced Polyamide and Polyimide Materials

The synthesis and characterization of new organosoluble polyamides and polyimides based on derivatives of this compound have shown promising results in creating materials with excellent solubility, thermal stability, and mechanical properties. These materials are significant for various applications, including high-performance polymers for industrial and technological uses (Liaw et al., 2001).

Properties

IUPAC Name

N-(2,4-difluorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N2O2/c1-17(2,3)16(23)21-8-4-5-11(10-21)15(22)20-14-7-6-12(18)9-13(14)19/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKKTANBBAVOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC(C1)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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